molecular formula C6H11BrO2 B048130 2-(2-Bromoethyl)-1,3-dioxane CAS No. 33884-43-4

2-(2-Bromoethyl)-1,3-dioxane

Cat. No.: B048130
CAS No.: 33884-43-4
M. Wt: 195.05 g/mol
InChI Key: WMDHQEHPOVOEOG-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-1,3-dioxane is a cyclic ether derivative containing a dioxane ring. It is used as a building block in organic synthesis and the polymer industry . This compound is known for its versatility in various chemical reactions and its utility in synthesizing more complex molecules.

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

Future Directions

“2-(2-Bromoethyl)-1,3-dioxane” is used as a pharmaceutical intermediate and in the synthesis of EGFR inhibitors . Its future directions could involve further exploration of its potential uses in pharmaceuticals and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(2-Bromoethyl)-1,3-dioxane typically involves the reaction of 1,3-dioxane with a bromoethylating agent. One common method is the copper-catalyzed borylation of this compound with bis(pinacolato)diboron, followed by treatment with potassium bifluoride . This method is efficient and yields high-purity products.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethyl)-1,3-dioxane undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, amines, and thiols. These reactions typically occur under mild conditions with the use of polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include azides, amines, and thioethers.

    Oxidation Products: Oxidation can lead to the formation of aldehydes, ketones, or carboxylic acids.

    Reduction Products: Reduction typically yields alcohols or alkanes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromoethyl)-1,3-dioxane is unique due to its cyclic ether structure, which imparts specific chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2-(2-bromoethyl)-1,3-dioxane
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c7-3-2-6-8-4-1-5-9-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDHQEHPOVOEOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10885567
Record name 1,3-Dioxane, 2-(2-bromoethyl)-
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Molecular Weight

195.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 2-(2-Bromoethyl)-1,3-dioxane
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CAS No.

33884-43-4
Record name 2-(2-Bromoethyl)-1,3-dioxane
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Record name 1,3-Dioxane, 2-(2-bromoethyl)-
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Record name 1,3-Dioxane, 2-(2-bromoethyl)-
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Record name 2-(2-bromoethyl)-1,3-dioxane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 2-(2-Bromoethyl)-1,3-dioxane?

A1: this compound, with the molecular formula C6H11BrO2 and a molecular weight of 195.06 g/mol, is a colorless liquid. While specific spectroscopic data is not provided in the research papers, its structure can be confirmed through 1H NMR, 13C NMR, and IR spectroscopy. []

Q2: What makes this compound a valuable reagent in organic synthesis?

A2: This compound is a bifunctional three-carbon reagent, meaning it can act as both an electrophile and a nucleophile. [] This versatility stems from its structure, featuring a reactive bromine atom and a latent carbonyl group protected as a 1,3-dioxane acetal. This acetal can be readily deprotected to reveal the reactive carbonyl, expanding its synthetic utility.

Q3: Can you elaborate on the applications of this compound in organic synthesis?

A3: This compound finds extensive use in synthesizing various molecules:

  • Ketomethylene peptide analogues: It reacts with thiopyridyl esters of amino acids to form ketone adducts, key intermediates for synthesizing ketomethylene peptides. These analogues are crucial for studying structure-activity relationships in peptides. []
  • Naphthacenequinone derivatives: This reagent is utilized in the total synthesis of (±)-11-deoxy-4-methoxy-10-oxo-β-rhodomycinone, a naphthacenequinone derivative with potential biological activity. []
  • Fluorobenzo[j]fluoranthene derivatives: It plays a key role in synthesizing 4-fluorobenzo[j]fluoranthene and 10-fluorobenzo[j]fluoranthene. These derivatives are significant in materials science and medicinal chemistry. []
  • Lactone intermediates for aspartyl protease inhibitors: It serves as a starting material in synthesizing lactones, which act as crucial intermediates in producing aspartyl protease inhibitors, a class of drugs targeting various diseases. []

Q4: How is this compound used in synthesizing 2-substituted pyrrolidines?

A4: It reacts with N-tert-butanesulfinyl aldimines to form sulfinamide products. These are then efficiently converted to 2-substituted pyrrolidines. This method offers a quick and general approach for synthesizing these important heterocyclic compounds. []

Q5: How is this compound employed in organometallic chemistry?

A5: It reacts with 1-alkylbenzimidazole derivatives to form benzimidazolium salts. These salts are then used to synthesize palladium N-heterocyclic carbene (NHC) complexes. [] These complexes find application as catalysts in various organic reactions, including the synthesis of triarylamines and secondary amines. []

Q6: How stable is this compound?

A6: While commercially available as a colorless liquid, this compound is known to have the potential for acid liberation over time. [] Therefore, it is recommended to store it under refrigeration for long-term stability.

Q7: Are there any safety precautions for handling this compound?

A7: Yes, this compound is recognized for its irritant properties. [] Handling should always be done with gloves inside a well-ventilated fume hood to minimize exposure risks.

Q8: What are the economical methods for preparing this compound?

A8: Two main methods are highlighted in the research:

  • Reaction of acrolein with hydrogen bromide: This traditional method involves bubbling anhydrous hydrogen bromide gas into a solution of acrolein and the desired alcohol or diol. []
  • Chlorotrimethylsilane-promoted conjugate addition: A more recent approach utilizes chlorotrimethylsilane to promote the conjugate addition of sodium bromide to α,β-unsaturated acetals. []

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